molecular formula C12H18O3 B14010417 2,2-Diethoxy-1-phenylethanol CAS No. 38968-67-1

2,2-Diethoxy-1-phenylethanol

Cat. No.: B14010417
CAS No.: 38968-67-1
M. Wt: 210.27 g/mol
InChI Key: YSGJEEVUJUHJOJ-UHFFFAOYSA-N
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Description

2,2-Diethoxy-1-phenylethanol is an organic compound with the molecular formula C12H18O3. It is a type of alcohol that contains both ethoxy and phenyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Diethoxy-1-phenylethanol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with diethyl carbonate in the presence of a base, followed by reduction with sodium borohydride. The reaction conditions typically involve:

    Temperature: Room temperature to 50°C

    Solvent: Ethanol or methanol

    Catalyst: Sodium borohydride or other reducing agents

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods may also employ alternative reducing agents and catalysts to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethoxy-1-phenylethanol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Can be reduced to form simpler alcohols.

    Substitution: Can undergo nucleophilic substitution reactions, particularly at the ethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces simpler alcohols.

    Substitution: Produces various substituted phenylethanol derivatives.

Scientific Research Applications

2,2-Diethoxy-1-phenylethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2,2-Diethoxy-1-phenylethanol involves its interaction with various molecular targets. It can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with cellular components, affecting metabolic pathways and cellular functions. The specific pathways involved depend on the context of its use, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethoxy-1-phenylethanol
  • 2,2-Diethoxy-1,2-diphenylethanol
  • 2-Ethoxy-1-phenylethanol

Comparison

2,2-Diethoxy-1-phenylethanol is unique due to its specific combination of ethoxy and phenyl groups. This structure imparts distinct chemical properties, such as higher reactivity in substitution reactions compared to similar compounds. Additionally, its specific molecular interactions make it a valuable compound in various research and industrial applications.

Properties

CAS No.

38968-67-1

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

2,2-diethoxy-1-phenylethanol

InChI

InChI=1S/C12H18O3/c1-3-14-12(15-4-2)11(13)10-8-6-5-7-9-10/h5-9,11-13H,3-4H2,1-2H3

InChI Key

YSGJEEVUJUHJOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C1=CC=CC=C1)O)OCC

Origin of Product

United States

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